Cyclopentyl(2-fluorophenyl)methanamine hydrochloride
CAS No.: 1956325-49-7
Cat. No.: VC2881449
Molecular Formula: C12H17ClFN
Molecular Weight: 229.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956325-49-7 |
|---|---|
| Molecular Formula | C12H17ClFN |
| Molecular Weight | 229.72 g/mol |
| IUPAC Name | cyclopentyl-(2-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H16FN.ClH/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9;/h3-4,7-9,12H,1-2,5-6,14H2;1H |
| Standard InChI Key | FEQQVDXDHMCRTL-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)C(C2=CC=CC=C2F)N.Cl |
| Canonical SMILES | C1CCC(C1)C(C2=CC=CC=C2F)N.Cl |
Introduction
Chemical Identity and Structure
Basic Information
Cyclopentyl(2-fluorophenyl)methanamine hydrochloride is derived from its free base form [1-(2-fluorophenyl)cyclopentyl]methanamine. The free base has a molecular formula of C₁₂H₁₆FN, with a molecular weight of 193.26 g/mol . The addition of hydrochloride (HCl) forms the salt, modifying the molecular formula to C₁₂H₁₆FN·HCl and increasing the molecular weight by approximately 36.46 g/mol (the molecular weight of HCl).
Structural Features
The compound contains several key structural elements:
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A cyclopentyl ring serving as the alicyclic component
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A 2-fluorophenyl group (an aromatic ring with a fluorine atom at the ortho position)
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A methanamine group (CH₂NH₂) connected to the central carbon
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A hydrochloride salt formed by protonation of the amine nitrogen
The parent compound structure closely relates to [1-(2-fluorophenyl)cyclopentyl]methanamine, which has been assigned CAS number 378247-87-1 .
Chemical Identifiers
The following table presents the key chemical identifiers for the free base form, which is the precursor to the hydrochloride salt:
| Parameter | Value |
|---|---|
| IUPAC Name | [1-(2-fluorophenyl)cyclopentyl]methanamine |
| CAS Number (free base) | 378247-87-1 |
| Molecular Formula (free base) | C₁₂H₁₆FN |
| Molecular Weight (free base) | 193.26 g/mol |
| InChI | InChI=1S/C12H16FN/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6H,3-4,7-9,14H2 |
| InChIKey | OVIJBJGRNSGENG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)(CN)C2=CC=CC=C2F |
Physical and Chemical Properties
Chemical Reactivity
Based on the structure, several reactive features can be anticipated:
Spectroscopic Properties
The compound would likely display characteristic spectroscopic features, including:
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NMR signals for aromatic protons (7-8 ppm)
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Distinct patterns for the cyclopentyl ring protons (1-2 ppm)
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Carbon-fluorine coupling in both ¹³C and ¹⁹F NMR
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Characteristic NH₃⁺ stretching bands in IR spectroscopy (due to the salt form)
Synthetic Routes and Chemical Transformations
From Ketone Precursor
A potential synthetic route might involve the reduction of cyclopentyl(2-fluorophenyl)methanone (CID 13771614) to form cyclopentyl(2-fluorophenyl)methanol , followed by conversion to an amine and subsequent salt formation:
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Reduction of the ketone to alcohol using sodium borohydride or other reducing agents
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Conversion of the alcohol to a leaving group (mesylate or tosylate)
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Displacement with azide followed by reduction to amine
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Treatment with HCl to form the hydrochloride salt
Alternative Approach
Another potential route could involve:
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Formation of a Grignard reagent from 1-bromo-2-fluorobenzene
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Reaction with cyclopentanone to form tertiary alcohol
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Functional group transformations to introduce the amine
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Salt formation with HCl
Related Transformations
The search results indicate similar chemistry with 2-chlorophenyl analogs, where bromination of 2-chlorophenyl cyclopentyl ketone followed by reaction with methylamine leads to imine formation . This suggests parallel chemistry might be possible with the 2-fluorophenyl analog.
Comparison with Related Compounds
Structural Analogs
Several related compounds appear in the search results that provide context for understanding cyclopentyl(2-fluorophenyl)methanamine hydrochloride:
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| Cyclopentyl(2-fluorophenyl)methanone | C₁₂H₁₃FO | Contains a ketone (C=O) instead of amine group |
| Cyclopentyl(2-fluorophenyl)methanol | C₁₂H₁₅FO | Contains a hydroxyl (OH) instead of amine group |
| [1-(2-Fluorophenyl)cyclopentyl]methanamine | C₁₂H₁₆FN | Free base form (without HCl) |
| 2-Chlorophenyl cyclopentyl ketone | C₁₂H₁₃ClO | Contains chlorine instead of fluorine |
Functional Group Effects
The substitution of various functional groups affects the properties of these compounds:
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The amine hydrochloride salt typically increases water solubility compared to the free base
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Fluorine substitution on the aromatic ring can enhance metabolic stability compared to non-fluorinated analogs
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The position of fluorine (ortho vs. meta or para) impacts electronic distribution and potential biological interactions
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The cyclopentyl ring provides specific conformational constraints compared to other ring systems
Analytical Considerations
Identification Methods
Identification and characterization of cyclopentyl(2-fluorophenyl)methanamine hydrochloride would typically employ:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F)
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Infrared (IR) spectroscopy
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Mass spectrometry (MS)
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Elemental analysis
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X-ray crystallography (for solid-state structure)
Stability Considerations
Understanding stability parameters would be crucial for handling and storage:
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Thermal stability under various conditions
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Photostability assessment
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Solution stability in different pH environments
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Long-term solid-state stability
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing efficient, scalable, and environmentally friendly synthesis routes for cyclopentyl(2-fluorophenyl)methanamine hydrochloride and related compounds.
Structure-Property Relationship Studies
Systematic studies comparing the physical, chemical, and biological properties of this compound with structurally related analogs could provide valuable insights for rational design of functional molecules.
Application-Specific Investigations
Targeted studies examining the potential utility of this compound class in specific applications (pharmaceutical, material science, or as synthetic building blocks) would enhance understanding of their value in chemical research.
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